

# INI-4001: A Technical Guide for Vaccine Adjuvant and Immunotherapy Development

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## Compound of Interest

Compound Name: INI-4001

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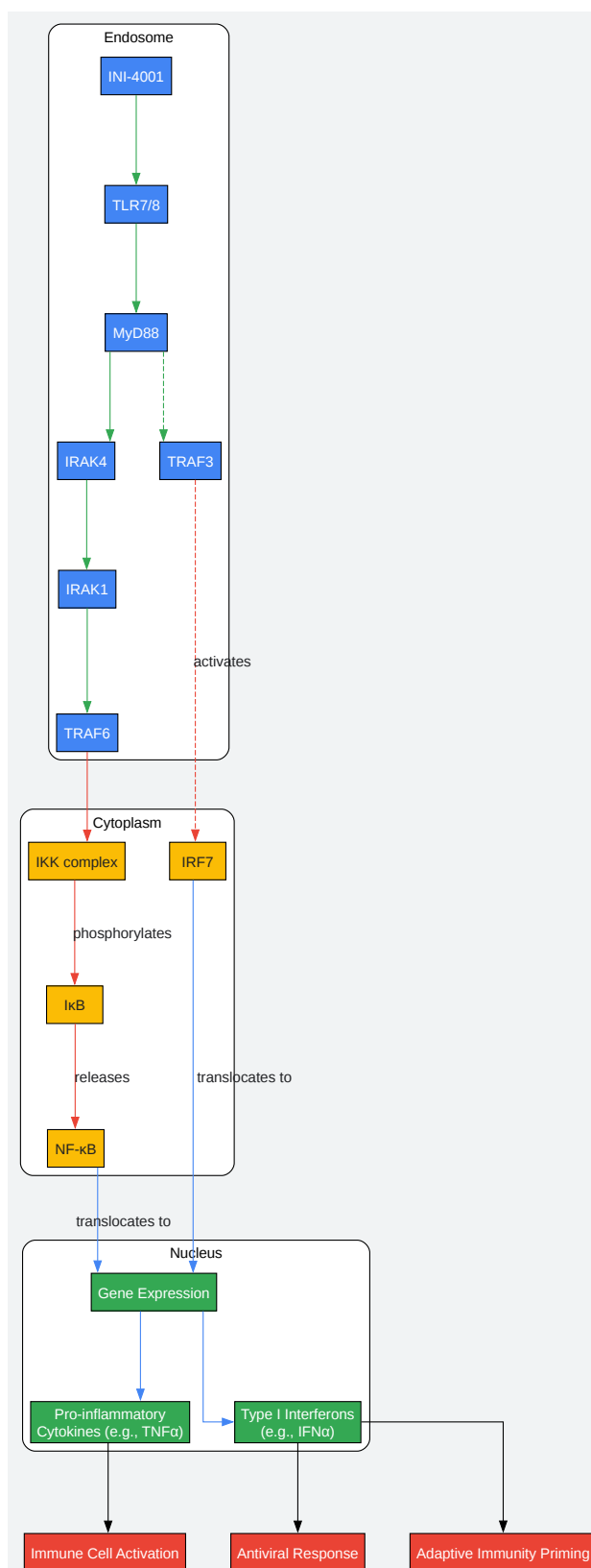
For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**INI-4001** is a synthetic Toll-like receptor 7 and 8 (TLR7/8) agonist emerging as a potent vaccine adjuvant and a promising immunotherapeutic agent. Preclinical studies have demonstrated its capacity to significantly enhance humoral and cellular immune responses to a variety of antigens, including viral proteins and haptens for vaccines against drugs of abuse. Furthermore, **INI-4001** is currently being evaluated in a Phase 1 clinical trial as a potential treatment for advanced solid tumors, both as a monotherapy and in combination with checkpoint inhibitors. This document provides a comprehensive technical overview of **INI-4001**, including its mechanism of action, preclinical data, and detailed experimental methodologies.

## Mechanism of Action: TLR7/8 Agonism

**INI-4001** functions by activating the innate immune system through the stimulation of TLR7 and TLR8.<sup>[1][2][3]</sup> These receptors are primarily expressed in the endosomes of antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B cells. Upon binding, **INI-4001** initiates a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and IRF7. This, in turn, results in the production of pro-inflammatory cytokines and type I interferons (e.g., IFNα), which are crucial for the subsequent activation and shaping of the adaptive immune response.<sup>[4][5][6]</sup> Preclinical evidence indicates that **INI-4001** promotes a Th1-biased immune response, which is characterized by the production of IgG2a antibodies and the activation of cytotoxic T lymphocytes.<sup>[2][3]</sup>



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**Figure 1:** Simplified signaling pathway of **INI-4001** via TLR7/8 activation.

## Preclinical Data

### As a Vaccine Adjuvant

In a study utilizing a Powassan virus-like particle (POW-VLP) vaccine, **INI-4001** was shown to be a superior adjuvant compared to alum and a TLR4 agonist (INI-2002).<sup>[1][7][8]</sup> Mice vaccinated with POW-VLP adjuvanted with **INI-4001** exhibited significantly higher neutralizing antibody titers, which conferred 100% protection against a lethal POWV challenge.<sup>[1][7][8]</sup> This protection was durable, with 80% of mice surviving a challenge nine months post-vaccination.<sup>[1][7][8]</sup> The immune response was determined to be humorally mediated, as demonstrated by passive transfer of sera.<sup>[1]</sup>

Adjuvant	Antigen	Outcome Measure	Result	Reference
INI-4001	POW-VLP	IgG Titer (log endpoint)	~1,000-fold higher than alum	<sup>[1]</sup>
INI-4001	POW-VLP	Neutralizing Antibody Titer (FRNT50)	Significantly higher than VLP alone, alum, and INI-2002	<sup>[1]</sup>
INI-4001	POW-VLP	Protection from lethal challenge	100% survival	<sup>[1]</sup>
INI-4001	POW-VLP	Long-term protection (9 months)	80% survival	<sup>[1][7][8]</sup>
INI-4001	POW-VLP	Viral burden in brain, liver, and spleen	Significantly reduced	<sup>[1]</sup>

**INI-4001** has also been evaluated as an adjuvant for a conjugate vaccine against fentanyl.<sup>[2]</sup> When combined with alum, **INI-4001** significantly increased the generation of high-affinity fentanyl-specific IgG antibodies and biased the immune response towards an IgG2a isotype.<sup>[2]</sup> This enhanced antibody response led to a reduction in the distribution of fentanyl to the brain in

mice after a drug challenge.[2] The efficacy of **INI-4001** as an adjuvant for the anti-fentanyl vaccine was also demonstrated in rat and porcine models.[9]

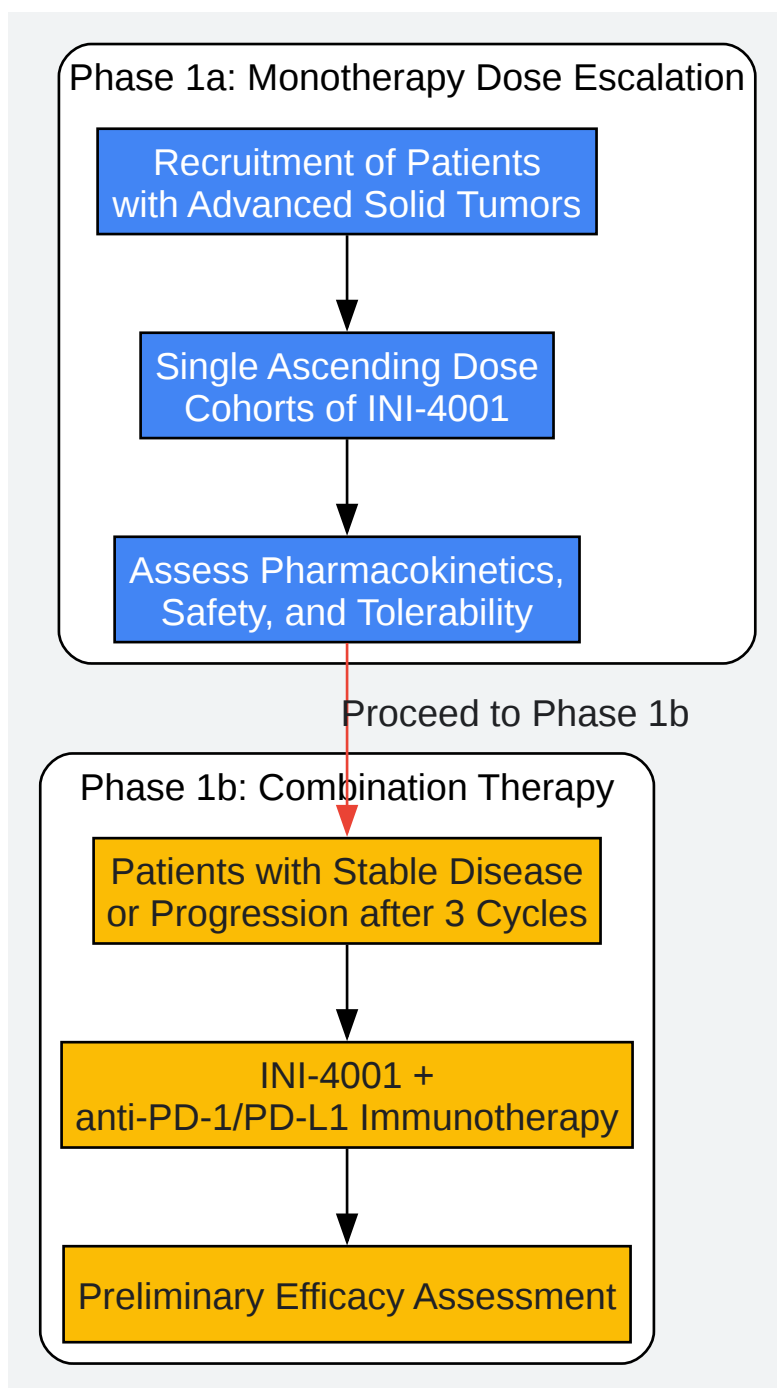
Adjuvant	Antigen	Outcome Measure	Result	Reference
INI-4001 + Alum	F1-CRM	Anti-F1 IgG Titer	Significantly increased	[2]
INI-4001 + Alum	F1-CRM	Anti-F1 IgG2a Titer	Significantly increased (dose-responsive)	[2]
INI-4001 + Alum	F1-CRM	Antibody Avidity (kdiss)	Significantly decreased (higher avidity)	[2]
INI-4001 + Alum	F1-CRM	Brain Fentanyl Concentration	Decreased	[9]

## As an Immunotherapeutic Agent for Cancer

Preclinical studies in syngeneic murine tumor models (LLC, MC38, and B16F10) have shown that **INI-4001** is efficacious both as a monotherapy and in combination with anti-PD-1 checkpoint therapy.[4][5][6] A nanoparticle formulation of **INI-4001** has been optimized to enhance anti-tumor efficacy by maintaining high IFN $\alpha$  production while reducing pro-inflammatory TNF $\alpha$ . [10] Mechanistically, **INI-4001** increases the number of APCs and enhances CD8 T cell responses within the tumor microenvironment.[10]

## Clinical Development

Inimmune has initiated a Phase 1 clinical trial (NCT06302426) to evaluate the safety, tolerability, and pharmacokinetics of **INI-4001** in patients with advanced solid tumors.[4][6] This open-label, multiple-ascending dose study consists of two parts: a monotherapy dose-escalation phase and a cohort expansion phase where **INI-4001** will be administered in combination with an anti-PD-1 or anti-PD-L1 immunotherapy.[4][5][6] The trial is being conducted in Australia and is expected to be completed by the end of 2025.[4][6]



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**Figure 2:** Workflow of the Phase 1 clinical trial of **INI-4001** in advanced solid tumors.

## Experimental Protocols

### In Vitro TLR7/8 Activity Assay

Objective: To confirm the agonist activity of **INI-4001** on human TLR7 and TLR8.

Methodology:

- HEK293 cells expressing either human TLR7 or human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene are seeded in 96-well plates.
- Cells are stimulated with varying concentrations of **INI-4001** for 24 hours.
- The cell culture supernatant is collected and analyzed for SEAP activity, which is indicative of TLR signaling.
- Data are reported as fold change in SEAP production over a vehicle control.

## Cytokine Production Assay in Human PBMCs

Objective: To measure the production of key cytokines by human immune cells in response to **INI-4001**.

Methodology:

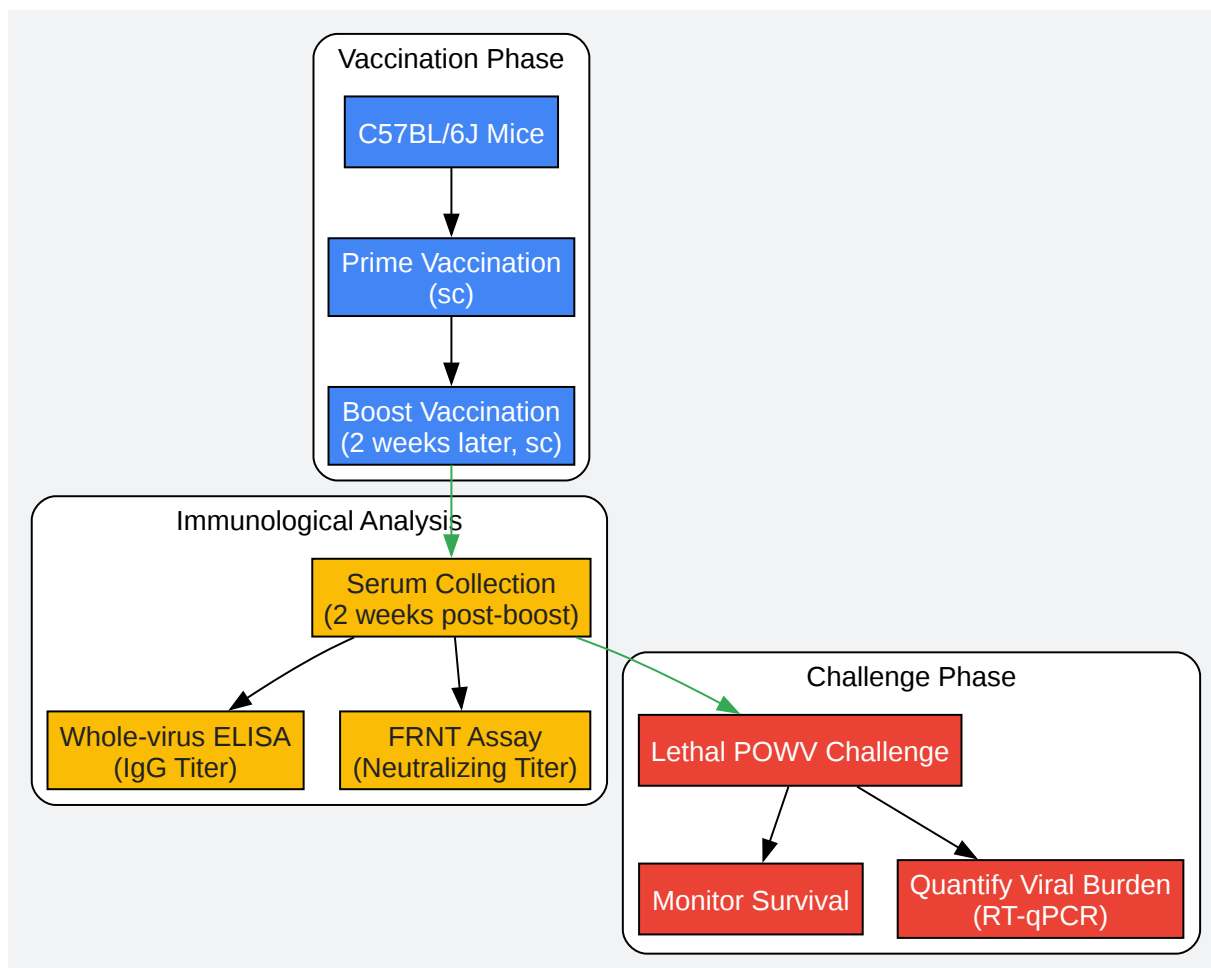
- Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
- PBMCs are stimulated with various concentrations of **INI-4001** for 24 hours.
- The cell culture supernatants are collected.
- The concentrations of IFN $\alpha$  and TNF $\alpha$  in the supernatants are quantified using enzyme-linked immunosorbent assay (ELISA).

## Murine Vaccination and Challenge Studies (POWV Model)

Objective: To evaluate the efficacy of **INI-4001** as a vaccine adjuvant in a mouse model of Powassan virus infection.

Methodology:

- Animals: Female C57BL/6J mice, aged 6-8 weeks.
- Vaccine Formulation: POW-VLP antigen is adjuvanted with either alum, INI-2002, or **INI-4001** (e.g., 10nmol). A control group receives PBS vehicle alone.
- Vaccination Schedule: Mice receive a prime-boost vaccination, typically 2 weeks apart, via subcutaneous injection.
- Immunological Analysis:
  - Sera are collected 2 weeks post-boost.
  - Whole-virus binding IgG titers are determined by ELISA.
  - Neutralizing antibody titers are measured by a focus reduction neutralization test (FRNT).
- Viral Challenge: Vaccinated mice are challenged with a lethal dose of POWV.
- Efficacy Readouts:
  - Survival is monitored daily.
  - Viral burden in tissues (brain, liver, spleen) is quantified by RT-qPCR at specific time points post-infection.



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**Figure 3:** Experimental workflow for the evaluation of **INI-4001** in a POWV vaccine mouse model.

## Conclusion

**INI-4001** is a versatile immune-potentiating molecule with significant potential as both a vaccine adjuvant and a cancer immunotherapeutic. Its ability to strongly activate TLR7/8 and



drive a Th1-biased immune response has been consistently demonstrated in preclinical models, leading to enhanced and durable protection against infectious diseases and anti-tumor activity. The ongoing Phase 1 clinical trial will provide crucial safety and preliminary efficacy data in the oncology setting, further clarifying the therapeutic potential of this promising compound.

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